molecular formula C18H13NOS B5828672 2-Phenyl-5,6-dihydro-naphtho[2,1-e][1,3]oxazine-4-thione

2-Phenyl-5,6-dihydro-naphtho[2,1-e][1,3]oxazine-4-thione

Cat. No.: B5828672
M. Wt: 291.4 g/mol
InChI Key: GKSJSRHIZAHEKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-5,6-dihydro-naphtho[2,1-e][1,3]oxazine-4-thione is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a naphthalene ring fused with an oxazine ring and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5,6-dihydro-naphtho[2,1-e][1,3]oxazine-4-thione typically involves multicomponent reactions. One common method includes the reaction of aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst such as SiO2.HClO4 in ethanol as the solvent . This method is advantageous due to the accessibility and reusability of the catalyst.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free synthesis and the use of eco-friendly catalysts, are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5,6-dihydro-naphtho[2,1-e][1,3]oxazine-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include aliphatic amines, aromatic aldehydes, and β-naphthol. Reaction conditions often involve the use of heterogeneous catalysts like SiO2.HClO4 and solvents such as ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the oxidation of this compound can yield various oxazine derivatives .

Scientific Research Applications

2-Phenyl-5,6-dihydro-naphtho[2,1-e][1,3]oxazine-4-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-5,6-dihydro-naphtho[2,1-e][1,3]oxazine-4-thione involves its interaction with molecular targets such as the COX-2 enzyme. Molecular docking studies have shown that this compound can bind to the active site of the COX-2 enzyme, inhibiting its activity and thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-5,6-dihydro-naphtho[2,1-e][1,3]oxazine-4-thione is unique due to its thione group, which imparts distinct chemical properties and potential biological activities. Its ability to interact with specific molecular targets, such as the COX-2 enzyme, sets it apart from other similar compounds .

Properties

IUPAC Name

2-phenyl-5,6-dihydrobenzo[h][1,3]benzoxazine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NOS/c21-18-15-11-10-12-6-4-5-9-14(12)16(15)20-17(19-18)13-7-2-1-3-8-13/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSJSRHIZAHEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)OC(=NC2=S)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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